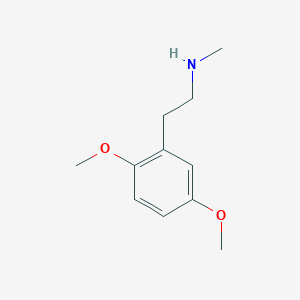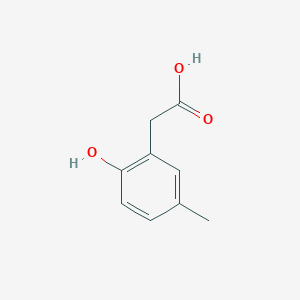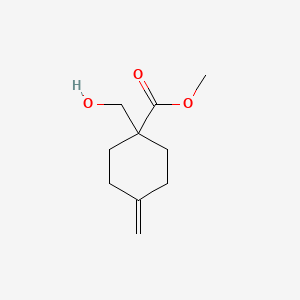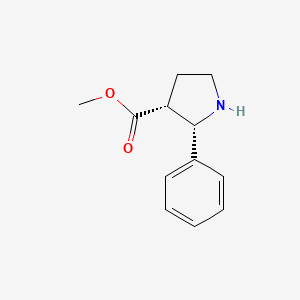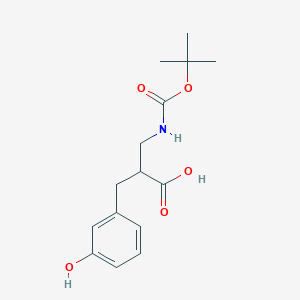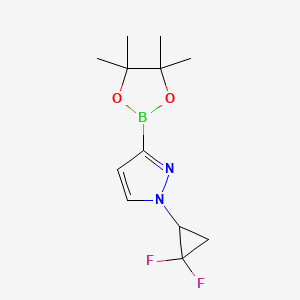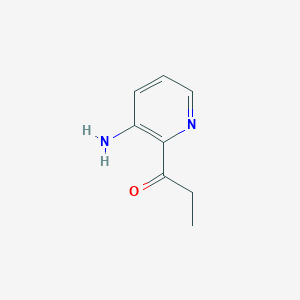
4-Benzyl-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1H-imidazol-2-amine is a heterocyclic compound that features an imidazole ring substituted with a benzyl group at the 5-position and an amine group at the 2-position. Imidazoles are known for their versatility and are found in various biologically active molecules, making them significant in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is advantageous due to its mild reaction conditions and compatibility with various functional groups . Another method includes the condensation of substituted o-phenylenediamines with aromatic aldehydes, catalyzed by different oxidizing agents or metal triflates .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions, which are efficient and scalable. These methods typically involve the use of catalysts to optimize yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various substituted imidazoles, imidazolines, and imidazole N-oxides .
Scientific Research Applications
5-Benzyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound finds applications in the development of dyes, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 5-benzyl-1H-imidazol-2-amine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. Additionally, the compound can interact with nucleic acids, influencing DNA and RNA synthesis . These interactions are crucial for its biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Benzimidazole: Similar in structure but contains a fused benzene ring.
2-Phenylimidazole: Features a phenyl group instead of a benzyl group.
1H-Imidazole-4,5-dicarboxylic acid: Contains carboxylic acid groups at the 4 and 5 positions.
Uniqueness: 5-Benzyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-benzyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H11N3/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13) |
InChI Key |
GYYKMKAYCNMBGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
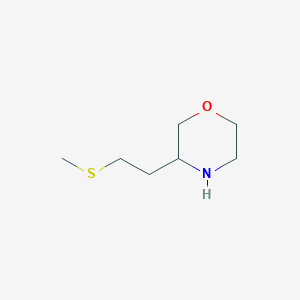
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)


![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)

